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Compound of Interest

Compound Name: GluN2B-NMDAR antagonist-1

Cat. No.: B12399160 Get Quote

Welcome to the technical support center for CP-101,606 (traxoprodil). This resource is

designed for researchers, scientists, and drug development professionals to provide in-depth

information and answer frequently asked questions regarding the development and eventual

stall of this investigational drug.

Frequently Asked Questions (FAQs)
Q1: What is CP-101,606 (traxoprodil) and what was its intended therapeutic use?

CP-101,606, also known as traxoprodil, is a potent and selective antagonist of the NR2B

subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Developed by Pfizer, it was

investigated for several potential therapeutic applications, including as a neuroprotective agent

following traumatic brain injury (TBI) and stroke, and as a rapid-acting antidepressant for

treatment-resistant depression (TRD).[1][3][4][5]

Q2: What was the primary reason for the discontinuation of CP-101,606 development?

The clinical development of traxoprodil was ultimately halted due to significant cardiovascular

safety concerns.[1][6] Specifically, the drug was found to cause EKG abnormalities, most

notably QTc prolongation, which is an indicator of increased risk for potentially fatal cardiac

arrhythmias.[1][6]

Q3: Did CP-101,606 show any efficacy in clinical trials?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12399160?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Traxoprodil
https://pmc.ncbi.nlm.nih.gov/articles/PMC4933725/
https://en.wikipedia.org/wiki/Traxoprodil
https://pmc.ncbi.nlm.nih.gov/articles/PMC9017766/
https://pubmed.ncbi.nlm.nih.gov/19011431/
https://pubmed.ncbi.nlm.nih.gov/16379581/
https://en.wikipedia.org/wiki/Traxoprodil
https://www.psychiatrictimes.com/view/investigational-agent-in-proof-of-concept-trial-shows-rapid-improvement-of-treatment-resistant-depression
https://en.wikipedia.org/wiki/Traxoprodil
https://www.psychiatrictimes.com/view/investigational-agent-in-proof-of-concept-trial-shows-rapid-improvement-of-treatment-resistant-depression
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The efficacy of traxoprodil varied depending on the indication.

Treatment-Resistant Depression (TRD): In a proof-of-concept study for TRD, a single

intravenous infusion of CP-101,606 demonstrated rapid and significant antidepressant

effects compared to placebo in patients who had not responded to at least one adequate trial

of a selective serotonin reuptake inhibitor (SSRI).[4][7]

Traumatic Brain Injury (TBI): In a large, randomized, double-blind, placebo-controlled study

in patients with severe TBI, traxoprodil showed only a modest and not statistically significant

benefit.[1][5]

Q4: What were the main adverse effects observed in clinical trials?

Aside from the critical issue of QTc prolongation, the most frequently reported adverse effects

were dose-related dissociative and psychotomimetic effects, including hallucinations and

disorganized thinking.[1][3] In the TRD study, a higher dose of traxoprodil produced prominent

dissociative effects, which necessitated a switch to a lower dose.[3] Amnesia was another

reported side effect.

Q5: How does the mechanism of action of traxoprodil relate to its therapeutic potential and side

effects?

Traxoprodil selectively blocks the NR2B subunit of the NMDA receptor.[1][2] The NMDA

receptor is a key player in glutamatergic neurotransmission, which is crucial for synaptic

plasticity, learning, and memory. Overactivation of NMDA receptors is implicated in

excitotoxicity following brain injury, providing the rationale for its investigation in TBI. In

depression, antagonism of the NMDA receptor is thought to lead to a rapid antidepressant

effect, similar to ketamine. However, the blockade of NMDA receptors can also interfere with

normal brain function, leading to dissociative and psychotomimetic side effects.

Troubleshooting and Experimental Considerations
Issue: Lack of efficacy in a preclinical model of neuroprotection.

Possible Cause & Solution:
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Model Selection: The neuroprotective effects of traxoprodil are highly dependent on the

presence of NR2B-containing NMDA receptors. Ensure your chosen animal model and the

specific brain region of interest have high expression of this subunit.

Timing of Administration: In the clinical trial for TBI, treatment was initiated within 8 hours of

injury.[5] Preclinical studies should investigate a narrow therapeutic window, as the timing of

intervention is critical in excitotoxicity-mediated neuronal damage.

Issue: Observing significant dissociative behaviors in animal models.

Possible Cause & Solution:

Dose-Response: The dissociative effects of traxoprodil are dose-dependent.[3] Conduct a

thorough dose-response study to identify a therapeutic window that separates the desired

pharmacological effect from dissociative behaviors.

Behavioral Assays: Utilize a battery of behavioral assays specifically designed to assess

psychotomimetic and dissociative effects to better characterize the side-effect profile of the

compound.

Quantitative Data Summary
Table 1: Efficacy Results from the Phase 2 Trial in Treatment-Resistant Depression

Outcome Measure CP-101,606 Placebo

Response Rate (HDRS) 60% 20%

Remission Rate 33% Not Reported

Maintenance of Response (at

1 week)
78% of responders Not Applicable

Data from Preskorn et al., 2008.[4]

Table 2: Efficacy Results from the Phase 3 Trial in Severe Traumatic Brain Injury
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Outcome
Measure

CP-101,606 Placebo
Odds Ratio
(95% CI)

p-value

Favorable

Outcome (dGOS

at 6 months)

Higher proportion Lower proportion 1.3 (0.85, 2.06) 0.21

Favorable

Outcome (dGOS

at last visit)

Higher proportion Lower proportion 1.47 (0.97, 2.25) 0.07

Mortality Rate 7% lower Higher 1.45 (0.96, 2.18) 0.08

dGOS: dichotomized Glasgow Outcome Scale. Data from Yurkewicz et al., 2005.[5]

Experimental Protocols
Key Experiment 1: Proof-of-Concept Trial in Treatment-
Refractory Major Depressive Disorder

Study Design: Randomized, double-blind, placebo-controlled, two-period study.

Patient Population: 30 adult patients with a DSM-IV diagnosis of major depressive disorder

who were non-responders to a 6-week open-label trial of paroxetine.

Intervention:

Period 1 (Open-Label): 6 weeks of paroxetine treatment and a single-blind intravenous

placebo infusion.

Period 2 (Randomized, Double-Blind): For non-responders from Period 1, a single

intravenous infusion of either CP-101,606 or placebo, with continued paroxetine treatment.

Dosing Regimen: The initial higher dose (0.75 mg/kg per hour for 1.5 hours followed by 0.15

mg/kg per hour) was reduced to a lower dose (0.5 mg/kg per hour for 1.5 hours) due to a

high incidence of dissociative effects in half of the participants.[1][3]

Outcome Measures:
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Primary: Change from baseline in the Montgomery-Åsberg Depression Rating Scale

(MADRS) total score at day 5 of Period 2.

Secondary: 17-item Hamilton Depression Rating Scale (HDRS) response rate.

Reference: Preskorn SH, Baker B, Kolluri S, et al. An innovative design to establish proof of

concept of the antidepressant effects of the NR2B subunit selective N-methyl-D-aspartate

antagonist, CP-101,606, in patients with treatment-refractory major depressive disorder. J

Clin Psychopharmacol. 2008;28(6):631-637.[4]

Key Experiment 2: Efficacy and Safety Trial in Severe
Traumatic Brain Injury

Study Design: Randomized, double-blind, placebo-controlled study.

Patient Population: 404 male and non-pregnant female patients (aged 16-70) with severe

TBI (Glasgow Coma Scale score of 4-8) and CT scan evidence of injury.

Intervention: A 72-hour intravenous infusion of either traxoprodil or placebo, initiated within 8

hours of injury.

Stratification: Patients were stratified at baseline by motor score severity.

Outcome Measures:

Primary: Dichotomized Glasgow Outcome Scale (dGOS) at 6 months.

Secondary: dGOS at last visit and mortality rate.

Reference: Yurkewicz L, Weaver J, Bullock MR, Marshall LF. The effect of the selective

NMDA receptor antagonist traxoprodil in the treatment of traumatic brain injury. J

Neurotrauma. 2005;22(12):1428-1443.[5]
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Caption: Mechanism of action of CP-101,606 (traxoprodil) at the NMDA receptor.

Primary Reasons for Development Stall

Development of CP-101,606 Stalled

Cardiovascular Safety:
QTc Prolongation

Lack of Efficacy:
Traumatic Brain Injury

Adverse Side Effects:
Dissociation, Psychotomimesis

Click to download full resolution via product page

Caption: Key factors leading to the discontinuation of traxoprodil development.
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Caption: Workflow of the proof-of-concept clinical trial in TRD.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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